molecular formula C8H13NS B1487762 3-(5-Methylthiophen-2-yl)propan-1-amine CAS No. 1000530-84-6

3-(5-Methylthiophen-2-yl)propan-1-amine

Cat. No. B1487762
M. Wt: 155.26 g/mol
InChI Key: KXGJHODEJWQRRS-UHFFFAOYSA-N
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Description

“3-(5-Methylthiophen-2-yl)propan-1-amine” is a compound that belongs to the class of amphetamines. It has a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol . The compound is also known by other synonyms such as 2-Thiophenepropanamine and 3-(5-Methyl-2-thienyl)propylamine .


Molecular Structure Analysis

The molecular structure of “3-(5-Methylthiophen-2-yl)propan-1-amine” consists of a five-membered thiophene ring with a methyl group at the 5-position, and a propylamine side chain . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methylthiophen-2-yl)propan-1-amine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 155.26 g/mol . More specific properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Medicinal Chemistry

  • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
  • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Anticonvulsant and Antinociceptive Activity

  • A new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure were synthesized as potential anticonvulsant and antinociceptive agents .
  • The most promising compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test .
  • In vitro studies of this compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Alzheimer’s Disease Treatment

  • The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .

Anticonvulsant Activity

  • The tiagabine structure contains a bis (3-methylthiophen-2-yl) methane fragment that has been proven to be necessary for blood–brain barrier penetration and for anticonvulsant activity .

Blood-Brain Barrier Penetration

  • Compounds containing thiophene rings have been shown to be effective in penetrating the blood-brain barrier, which is crucial for the delivery of drugs to the brain .

Material Science

  • Thiophene and its substituted derivatives also have diverse applications in material science .

Anti-Inflammatory Agent

  • 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Serotonin Antagonists

  • The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists .

Blood–Brain Barrier Penetration

  • The tiagabine structure contains a bis (3-methylthiophen-2-yl) methane fragment that has been proven to be necessary for blood–brain barrier penetration .

Anticonvulsant Activity

  • The most promising compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test .

Chemical Properties

  • “3-(5-Methylthiophen-2-yl)propan-1-amine” has specific chemical properties that can be found in chemical databases .

Safety And Hazards

Safety information for “3-(5-Methylthiophen-2-yl)propan-1-amine” is provided by Ambeed . Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It is also advised to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Future Directions

Thiophene and its derivatives, including “3-(5-Methylthiophen-2-yl)propan-1-amine”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more effective pharmacological agents based on thiophene derivatives is a topic of interest .

properties

IUPAC Name

3-(5-methylthiophen-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGJHODEJWQRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylthiophen-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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